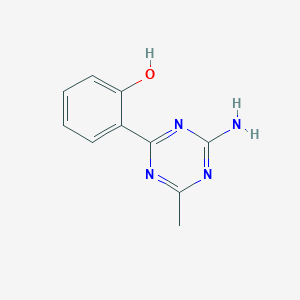
(7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate is an organic compound that features a cycloheptatriene ring fused with a 4-chlorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate typically involves the reaction of cyclohepta-1,3,5-triene with 4-chlorobenzoic acid under specific conditions. One common method includes the use of a catalyst such as rhodium trifluoroacetate to facilitate the reaction . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate group, which imparts distinct chemical and physical properties
Properties
CAS No. |
34752-56-2 |
|---|---|
Molecular Formula |
C14H9ClO3 |
Molecular Weight |
260.67g/mol |
IUPAC Name |
(7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C14H9ClO3/c15-11-8-6-10(7-9-11)14(17)18-13-5-3-1-2-4-12(13)16/h1-9H |
InChI Key |
OKDFZAFEHHAKMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=O)C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-nitrobenzamide](/img/structure/B375447.png)

![N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]hexanamide](/img/structure/B375449.png)
![4-(4-METHOXYBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE](/img/structure/B375450.png)


![N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]-2-pyridinecarboxamide](/img/structure/B375459.png)

![2-(Hexylsulfanyl)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B375462.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B375464.png)
![3-(3-Bromophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B375465.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-3-thiophenecarboxamide](/img/structure/B375466.png)

![9-heptyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B375470.png)
